molecular formula C19H16ClN3O B2978902 N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide CAS No. 866157-43-9

N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide

Cat. No. B2978902
CAS RN: 866157-43-9
M. Wt: 337.81
InChI Key: TYHIHGSHMJEFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and inflammatory responses.

Scientific Research Applications

Antimycobacterial and Antifungal Activity

A significant area of research for derivatives closely related to N-(4-chlorobenzyl)-4-methyl-N-(2-pyrazinyl)benzenecarboxamide involves their antimycobacterial and antifungal properties. Studies have synthesized and evaluated a series of pyrazinamide analogues, including compounds with structures similar to this compound. These compounds were tested for their activity against Mycobacterium tuberculosis, showing varying degrees of inhibition. For instance, certain chlorinated N-phenylpyrazine-2-carboxamides demonstrated significant antimycobacterial activity, highlighting their potential in treating tuberculosis (Doležal et al., 2010; Zítko et al., 2018). The antifungal effects against specific fungal strains, such as Trichophyton mentagrophytes, were also noted, alongside the ability of some compounds to inhibit photosynthetic electron transport in spinach chloroplasts, offering a broader understanding of their bioactivity (Doležal et al., 2010).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to this compound form another cornerstone of scientific research. These efforts aim to develop new antimicrobial agents by exploring different substitutions on the pyrazine ring and assessing their effects on antimycobacterial activity. For example, the synthesis of N-pyrazinylbenzamides as retro-amide analogues demonstrated lower cytotoxicity and better selectivity against Mycobacterium tuberculosis, suggesting a promising direction for the development of safer antimycobacterial agents (Zítko et al., 2018).

Potential Photovoltaic Applications

Beyond antimicrobial activity, the research has also explored the potential applications of pyrazinamide derivatives in energy conversion systems. A study on cocrystals of pyrazinamide with hydroxybenzoic acids through computational simulations indicated that these compounds could exhibit good light harvesting efficiency. This finding suggests their possible use in dye-sensitized solar cells (DSSCs), highlighting an interesting avenue for the application of this compound derivatives in renewable energy technologies (Al-Otaibi et al., 2020).

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12525–12534. Link

: BenchChem. (n.d.). Buy N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide. Link

: ChemSpider. (n.d.). N-(4-Chlorobenzyl)-N-(2-pyrazinyl)acetamide. Link

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methyl-N-pyrazin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c1-14-2-6-16(7-3-14)19(24)23(18-12-21-10-11-22-18)13-15-4-8-17(20)9-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHIHGSHMJEFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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